N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-iodoaniline
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Overview
Description
N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-iodoaniline is an organic compound that features a pyrazole ring substituted with methyl groups at positions 3 and 5, and an aniline moiety substituted with an iodine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-iodoaniline typically involves the alkylation of 3,5-dimethylpyrazole with a suitable halomethyl aniline derivative. One common method involves the reaction of 3,5-dimethylpyrazole with 4-iodobenzyl chloride in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-iodoaniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under atmospheric or elevated pressure.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of corresponding amines.
Scientific Research Applications
N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-iodoaniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-iodoaniline depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the nature of the target and the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor to N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-iodoaniline, used in various chemical syntheses.
4-Iodoaniline: Another precursor, used in the synthesis of various iodinated aromatic compounds.
N-[(3,5-dimethylpyrazol-1-yl)methyl]benzene: A similar compound with a benzene ring instead of an aniline moiety.
Uniqueness
This compound is unique due to the presence of both the pyrazole and aniline moieties, which confer distinct chemical and biological properties. The iodine atom at the para position of the aniline ring further enhances its reactivity and potential for functionalization.
Properties
IUPAC Name |
N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-iodoaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14IN3/c1-9-7-10(2)16(15-9)8-14-12-5-3-11(13)4-6-12/h3-7,14H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKPVGUULHXFFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CNC2=CC=C(C=C2)I)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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